Cas no 2413904-82-0 (Tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)

Tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds. Its structure features a benzoxazepine core, which is valuable for constructing heterocyclic frameworks with potential therapeutic applications. The tert-butyl carboxylate group enhances stability and facilitates further functionalization, while the hydroxymethyl moiety offers a reactive handle for derivatization. This compound is particularly useful in medicinal chemistry for the synthesis of analogs targeting central nervous system (CNS) disorders or other biologically relevant pathways. Its well-defined reactivity and purity make it a reliable building block for research and industrial applications.
Tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate structure
2413904-82-0 structure
Product name:Tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
CAS No:2413904-82-0
MF:C15H21NO4
MW:279.33154463768
CID:5675109
PubChem ID:165768126

Tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
    • EN300-26665975
    • 2413904-82-0
    • Tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
    • Inchi: 1S/C15H21NO4/c1-15(2,3)20-14(18)16-8-9-19-13-7-5-4-6-11(13)12(16)10-17/h4-7,12,17H,8-10H2,1-3H3
    • InChI Key: UJNDAEKYKKHCHS-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(CO)N(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 279.14705815g/mol
  • Monoisotopic Mass: 279.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 59Ų

Tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26665975-0.1g
tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2413904-82-0 95.0%
0.1g
$930.0 2025-03-20
Enamine
EN300-26665975-1.0g
tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2413904-82-0 95.0%
1.0g
$1057.0 2025-03-20
Enamine
EN300-26665975-5.0g
tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2413904-82-0 95.0%
5.0g
$3065.0 2025-03-20
Enamine
EN300-26665975-2.5g
tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2413904-82-0 95.0%
2.5g
$2071.0 2025-03-20
Enamine
EN300-26665975-0.05g
tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2413904-82-0 95.0%
0.05g
$888.0 2025-03-20
Enamine
EN300-26665975-10.0g
tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2413904-82-0 95.0%
10.0g
$4545.0 2025-03-20
Enamine
EN300-26665975-10g
tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2413904-82-0
10g
$4545.0 2023-09-12
Enamine
EN300-26665975-0.5g
tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2413904-82-0 95.0%
0.5g
$1014.0 2025-03-20
Enamine
EN300-26665975-0.25g
tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2413904-82-0 95.0%
0.25g
$972.0 2025-03-20
Enamine
EN300-26665975-1g
tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2413904-82-0
1g
$1057.0 2023-09-12

Additional information on Tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Recent Advances in the Study of Tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS: 2413904-82-0)

The compound Tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS: 2413904-82-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzoxazepine core, is being explored for its potential applications in drug discovery, particularly as a versatile intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its role in the development of novel therapeutic agents targeting central nervous system (CNS) disorders, inflammatory diseases, and cancer.

One of the key areas of research involving this compound is its utility as a building block in the synthesis of small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in the construction of selective kinase inhibitors, which are crucial for targeting aberrant signaling pathways in cancer. The study reported that derivatives of this compound exhibited promising inhibitory activity against specific kinases, with IC50 values in the nanomolar range. This underscores its potential as a scaffold for developing next-generation kinase inhibitors.

Another notable application of Tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is in the field of neuropharmacology. Research published in ACS Chemical Neuroscience in early 2024 explored its use in the design of modulators for G-protein-coupled receptors (GPCRs). The study found that structural modifications of this compound could enhance its binding affinity for certain GPCRs implicated in neurodegenerative diseases, such as Alzheimer's and Parkinson's. These findings open new avenues for the development of targeted therapies with improved efficacy and reduced side effects.

In addition to its pharmacological applications, recent advancements in synthetic chemistry have optimized the production of this compound. A 2023 paper in Organic Process Research & Development detailed a scalable and cost-effective synthesis route, which significantly improves yield and purity. This methodological breakthrough is expected to facilitate broader adoption of the compound in both academic and industrial settings, accelerating the discovery of new drug candidates.

Despite these promising developments, challenges remain. For instance, the compound's metabolic stability and pharmacokinetic properties require further optimization to enhance its drug-like characteristics. Ongoing research aims to address these limitations through structural derivatization and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize the therapeutic potential of this versatile molecule.

In conclusion, Tert-butyl 5-(hydroxymethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS: 2413904-82-0) represents a valuable tool in modern drug discovery. Its applications span multiple therapeutic areas, and recent studies have demonstrated its efficacy as a scaffold for designing bioactive molecules. As research continues to uncover its full potential, this compound is poised to play a pivotal role in the development of innovative treatments for complex diseases.

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.